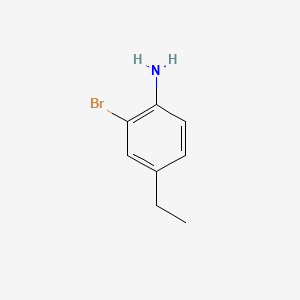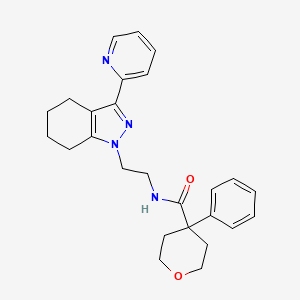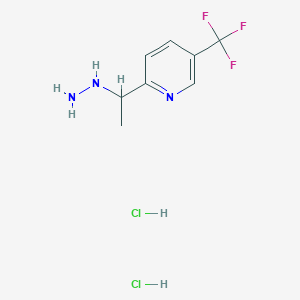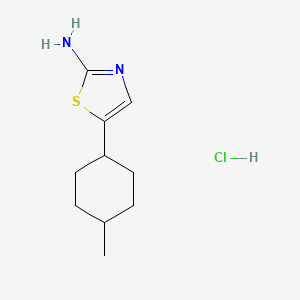
2-溴-4-乙基苯胺
描述
2-Bromo-4-ethylaniline is a chemical compound with the CAS Number: 38678-86-3 . It has a molecular weight of 200.08 and its IUPAC name is 2-bromo-4-ethylaniline . The compound is liquid in its physical form .
Molecular Structure Analysis
The InChI code for 2-Bromo-4-ethylaniline is 1S/C8H10BrN/c1-2-6-3-4-8(10)7(9)5-6/h3-5H,2,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
2-Bromo-4-ethylaniline is a liquid . Its exact physical and chemical properties such as boiling point, melting point, and solubility are not specified in the available resources.
科学研究应用
合成和抗菌剂特性表征
2-溴-4-乙基苯胺在合成具有潜在抗菌特性的各种化合物中发挥作用。例如,涉及2-(4-溴苯基)甲基氰和其他化学物质的反应导致化合物如3-(4-溴苯基)氮杂环丙烷的生成。这些化合物通过其元素组成和光谱分析进行表征,并已经进行了抗菌活性筛选,表明具有作为抗菌剂的潜力(Doraswamy & Ramana, 2013)。
在喹啉衍生物合成中的作用
2-溴-4-乙基苯胺在噻吩[3,2‐c]喹啉和吡咯[3,2‐c]喹啉衍生物的合成中发挥作用。通过各种光谱方法对这些衍生物进行表征,表现出对革兰氏阳性和革兰氏阴性细菌具有显著广谱抗菌活性。其中一些合成的化合物还表现出显著的抗真菌活性(Abdel‐Wadood et al., 2014)。
在3-取代吲哚形成中的应用
在氯化二价钯存在下,包括2-溴苯胺在内的2-溴苯胺与甲基乙烯酮和丙烯酸乙酯发生反应,产生亚乙烯基芳基氨基酮和酯。这些化合物可以进一步经过钯(0)辅助环化反应形成3-取代吲哚,表明该化合物在复杂有机合成过程中的实用性(Kasahara et al., 1986)。
电聚合研究
2-溴-4-乙基苯胺还在电聚合研究中得到了研究。2-乙基苯胺的电化学聚合导致电活性聚合物膜的形成。这些聚合物在不同酸性条件下表现出独特的性质,表明2-溴-4-乙基苯胺在类似应用中的潜力(D'aprano et al., 1992)。
在肽合成中的参与
2-溴-1-乙基吡啶四氟硼酸盐,一种相关化合物,用于合成含有N-甲基氨基酸残基的肽。这表明2-溴-4-乙基苯胺在类似合成应用中具有潜力,特别是在合成类似肽这样的复杂生物分子时(Li-peng & Xu Cheng, 2000)。
安全和危害
属性
IUPAC Name |
2-bromo-4-ethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-2-6-3-4-8(10)7(9)5-6/h3-5H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXYMQGCZRBOMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-ethylaniline | |
CAS RN |
38678-86-3 | |
| Record name | 2-bromo-4-ethylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 4-[5-(thiophen-3-yl)-1H-imidazol-4-yl]benzoate](/img/structure/B2476755.png)

![N-(2-fluorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2476762.png)
![(2,2-Difluoro-6-azaspiro[2.5]octan-6-yl)-(2-methyl-1,3-oxazol-4-yl)methanone](/img/structure/B2476763.png)
![N-(2-fluorobenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2476764.png)
![4-[benzyl(methyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2476765.png)
![2-(2-(1H-pyrrol-1-yl)acetyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2476766.png)


![Methyl 1-[3-(prop-2-enoylamino)propanoyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylate](/img/structure/B2476774.png)

![N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-N,6-dimethyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2476776.png)
![N-ethyl-1-{[5-(4-methoxybenzoyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2476777.png)